(S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid
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Overview
Description
(S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid is a chiral compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of a chiral center and a chlorine atom in its structure makes it a valuable intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides in the presence of a strong base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
(S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the chiral center allows for selective binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid: Lacks the chiral center, resulting in different biological activity.
1-(sec-Butyl)-4-bromo-1H-pyrazole-3-carboxylic acid: Contains a bromine atom instead of chlorine, leading to variations in reactivity and selectivity.
1-(sec-Butyl)-4-chloro-1H-pyrazole-5-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical properties.
Uniqueness
(S)-1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and selectivity. The presence of the chlorine atom also enhances its reactivity in various chemical reactions, making it a versatile intermediate for the synthesis of diverse compounds.
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
1-[(2S)-butan-2-yl]-4-chloropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)/t5-/m0/s1 |
InChI Key |
QXXQAXVEVDNYLN-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H](C)N1C=C(C(=N1)C(=O)O)Cl |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)O)Cl |
Origin of Product |
United States |
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